Cas no 2287236-89-7 (ethyl (3R)-3-amino-4-cyclohexylbutanoate)
ethyl (3R)-3-amino-4-cyclohexylbutanoate Chemical and Physical Properties
Names and Identifiers
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- 2287236-89-7
- ethyl (3R)-3-amino-4-cyclohexylbutanoate
- EN300-1670887
-
- Inchi: 1S/C12H23NO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10-11H,2-9,13H2,1H3/t11-/m1/s1
- InChI Key: RAYLWJNAMVJESV-LLVKDONJSA-N
- SMILES: O(CC)C(C[C@@H](CC1CCCCC1)N)=O
Computed Properties
- Exact Mass: 213.172878976g/mol
- Monoisotopic Mass: 213.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.3Ų
ethyl (3R)-3-amino-4-cyclohexylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1670887-0.05g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1670887-0.1g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-1670887-0.25g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-1670887-0.5g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-1670887-1.0g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1670887-2.5g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1670887-5.0g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-1670887-10.0g |
ethyl (3R)-3-amino-4-cyclohexylbutanoate |
2287236-89-7 | 10g |
$3929.0 | 2023-06-04 |
ethyl (3R)-3-amino-4-cyclohexylbutanoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on ethyl (3R)-3-amino-4-cyclohexylbutanoate
Comprehensive Overview of Ethyl (3R)-3-amino-4-cyclohexylbutanoate (CAS No. 2287236-89-7)
Ethyl (3R)-3-amino-4-cyclohexylbutanoate (CAS No. 2287236-89-7) is a chiral ester compound with significant applications in pharmaceutical synthesis and organic chemistry. Its unique structural features, including the cyclohexyl group and amino functionality, make it a valuable intermediate for drug development, particularly in the synthesis of bioactive molecules. The compound's ethyl ester moiety enhances its solubility and reactivity, facilitating its use in various chemical transformations.
In recent years, the demand for chiral building blocks like ethyl (3R)-3-amino-4-cyclohexylbutanoate has surged due to their role in producing enantiomerically pure drugs. Researchers and pharmaceutical companies are increasingly focusing on stereoselective synthesis to minimize side effects and improve drug efficacy. This compound's (3R)-configuration is particularly noteworthy, as it aligns with the growing interest in asymmetric catalysis and green chemistry practices.
The versatility of CAS No. 2287236-89-7 extends to its use in peptide mimetics and enzyme inhibitors. Its cyclohexyl ring provides conformational rigidity, which is advantageous in designing molecules that target specific biological pathways. This property has sparked interest in fields like neuropharmacology and cancer research, where precise molecular interactions are critical.
From a synthetic perspective, ethyl (3R)-3-amino-4-cyclohexylbutanoate can be prepared via reductive amination or enzymatic resolution, methods that align with sustainable chemistry trends. Its stability under mild conditions makes it suitable for multistep synthesis, a feature highly valued in industrial applications. The compound's boiling point and solubility profile are also optimized for common organic solvents, simplifying purification processes.
In the context of AI-driven drug discovery, compounds like ethyl (3R)-3-amino-4-cyclohexylbutanoate are gaining attention as datasets for machine learning models. Their well-defined stereochemistry and reactivity patterns contribute to predictive algorithms in cheminformatics. This intersection of chemistry and technology addresses frequently searched topics such as "accelerated drug design" and "computational molecular modeling."
Quality control of CAS No. 2287236-89-7 typically involves HPLC and chiral chromatography to ensure enantiomeric purity, a critical parameter for regulatory compliance. Analytical techniques like NMR and mass spectrometry further validate its structural integrity, meeting the stringent requirements of GMP-certified facilities.
Environmental considerations are also integral to discussions about ethyl (3R)-3-amino-4-cyclohexylbutanoate. Its biodegradability and low ecotoxicity profile align with the Principles of Green Chemistry, a trending topic in scientific communities. This aspect resonates with searches related to "sustainable pharmaceutical manufacturing" and "eco-friendly chemical synthesis."
In summary, ethyl (3R)-3-amino-4-cyclohexylbutanoate (CAS No. 2287236-89-7) represents a convergence of chiral technology, drug development, and sustainable practices. Its multifaceted applications and alignment with contemporary research priorities ensure its continued relevance in both academic and industrial settings.
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